L-Threoninol: A Comprehensive Technical Guide
L-Threoninol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threoninol, with the CAS number 3228-51-1, is a chiral amino alcohol derived from the essential amino acid L-threonine. Its unique structure, featuring both hydroxyl and amino functional groups, makes it a valuable and versatile building block in synthetic organic chemistry. This technical guide provides an in-depth overview of L-Threoninol, covering its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.
Chemical and Physical Properties
L-Threoninol is a white, crystalline solid that is soluble in water.[1][2] Its properties are summarized in the tables below for easy reference and comparison.
Table 1: General Properties of L-Threoninol
| Property | Value | Reference(s) |
| CAS Number | 3228-51-1 | [3] |
| IUPAC Name | (2R,3R)-2-aminobutane-1,3-diol | [4] |
| Synonyms | (2R,3R)-2-Amino-1,3-butanediol, L-Thr-ol | [5] |
| Appearance | White solid, powder, or crystal chunks |
Table 2: Physicochemical Properties of L-Threoninol
| Property | Value | Reference(s) |
| Molecular Formula | C4H11NO2 | [3] |
| Molecular Weight | 105.14 g/mol | [3] |
| Melting Point | 49-54 °C | |
| Boiling Point | 120 °C (predicted) | |
| Density | 1.118 ± 0.06 g/cm³ (predicted) | |
| Solubility | Soluble in water | [1] |
| Optical Activity | [α]20/D -4.2° (c=1% in H2O) |
Table 3: Chemical Structure and Identifiers
| Identifier | Value | Reference(s) |
| SMILES | C--INVALID-LINK--N">C@HO | |
| InChI | 1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1 | |
| InChI Key | MUVQIIBPDFTEKM-QWWZWVQMSA-N |
Experimental Protocols
Synthesis of L-Threoninol from L-Threonine Ethyl Ester
A common method for the synthesis of L-Threoninol is the reduction of an L-threonine ester using a reducing agent such as lithium aluminum hydride (LAH).[6]
Materials:
-
L-threonine ethyl ester
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
0.1N Hydrochloric acid (HCl)
-
Methanol
-
Ethyl acetate
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
Suspend lithium aluminum hydride (3.56 g, 94 mmol) in 200 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Dissolve L-threonine ethyl ester (3.45 g, 23 mmol) in 50 mL of anhydrous THF.
-
Add the L-threonine ethyl ester solution dropwise to the LAH suspension over a period of 1.5 hours.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LAH by the slow, dropwise addition of 0.1N HCl.
-
Remove the resulting lithium salts by filtration.
-
Concentrate the filtrate by vacuum rotary evaporation to yield L-Threoninol.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of methanol and ethyl acetate as the eluent. The progress of the purification can be monitored by TLC (Rf 0.10 in 60:40 methanol/ethyl acetate).[6]
Expected Yield: 97%[6]
Caption: Synthesis workflow for L-Threoninol.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, CDCl₃): δ 3.51 (dq, J=6.9, 5.9Hz, 1H), 3.35 (AB of ABX, J=6.4, 5.2 Hz, 1H), 3.20 (AB of ABX, J=6.4, 5.2Hz, 1H), 2.36 (m, 1H), 1.00 (d, J=6.9Hz, 3H).[6]
-
¹³C NMR (75 MHz, CDCl₃): δ 66.7, 63.6, 58.3, 20.3.[6]
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are crucial for determining the enantiomeric purity of L-Threoninol. A two-step HPLC system involving pre-column derivatization with a fluorescent agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by separation on a combination of a reversed-phase and a chiral column can be employed to separate and quantify the stereoisomers of threonine and, by extension, threoninol.[7]
Gas Chromatography (GC): Capillary gas chromatography on a chiral stationary phase, such as Chirasil-Val, can be used for the separation of threonine stereoisomers after derivatization. This method is effective for determining the optical purity of the sample.[8]
Applications in Research and Drug Development
L-Threoninol is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[5] Its stereogenic centers are crucial for producing enantiomerically pure compounds, which is a critical aspect of modern drug development.[5][9]
Chiral Auxiliary: L-Threoninol and its derivatives can be used as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[10] This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.
Peptide Synthesis: As an amino alcohol, L-Threoninol is utilized in peptide synthesis, particularly for creating modified peptides with altered backbones. This can lead to peptides with enhanced stability, bioavailability, or novel biological activities.
Nucleic Acid Research: L-Threoninol has been investigated for its role as a nucleic acid analogue. It can form stable duplex structures, making it a candidate for applications in gene therapy and molecular diagnostics.[1]
Biological Significance and Signaling Pathways
While L-Threoninol itself has not been extensively studied for its direct role in signaling pathways, its precursor, L-threonine, is known to play a significant role in cellular regulation. L-threonine can stimulate the proliferation of embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC1 signaling pathways.[11] These pathways are central to cell growth, survival, and metabolism. Given the structural similarity, the biological activities of L-Threoninol may be related to those of L-threonine, although further research is needed to establish a direct link.
Caption: L-Threonine signaling pathway.
Conclusion
L-Threoninol is a chiral molecule with significant potential in various scientific and industrial fields. Its well-defined stereochemistry makes it an invaluable tool in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and agrochemical applications. While its direct biological roles are still under investigation, its relationship to L-threonine suggests potential involvement in crucial cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize L-Threoninol in their work.
References
- 1. Buy L-Threoninol | 3228-51-1 [smolecule.com]
- 2. fdcm.eu [fdcm.eu]
- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Threoninol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
